molecular formula C5H7F2N3O B2431006 (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 2138075-65-5

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2431006
CAS No.: 2138075-65-5
M. Wt: 163.128
InChI Key: ZWSWDALCSUKOIS-UHFFFAOYSA-N
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Description

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the difluoromethyl group and the hydroxymethyl group attached to the triazole ring imparts unique chemical properties to this molecule, making it valuable for various applications in scientific research and industry.

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (5-(Trifluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (5-(Chloromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Contains a chloromethyl group instead of a difluoromethyl group.

    (5-(Bromomethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol: Contains a bromomethyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl)methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents . These properties make it particularly valuable in the design of bioactive molecules with enhanced pharmacokinetic profiles .

Properties

IUPAC Name

[5-(difluoromethyl)-1-methyltriazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h5,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSWDALCSUKOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)CO)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138075-65-5
Record name [5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol
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